Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18N2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Various substituted pyrrolidine derivatives.
Reduction Reactions: Reduced amine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: The non-hydrochloride form of the compound.
Tert-butyl 3-aminopiperidine-1-carboxylate: A similar compound with a six-membered ring instead of a five-membered ring.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: A derivative with a methoxy group
Uniqueness
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQHLWCRRNDFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655058 | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-70-8 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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